

# An In-depth Technical Guide to L-NAPNA: Chemical Properties and Structure

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## Compound of Interest

Compound Name:	L-NAPNA
CAS No.:	85697-89-8
Cat. No.:	B1678662

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

L-Nω-Nitroarginine p-nitroanilide (**L-NAPNA**) is a notable compound in the field of biochemical research, primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS). This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **L-NAPNA**, tailored for professionals in research and drug development.

## Chemical Properties and Structure

**L-NAPNA**, with the CAS number 85697-89-8, is a derivative of the amino acid L-arginine. Its chemical structure is characterized by the presence of a nitro group on the guanidino moiety of L-arginine and a p-nitrophenylamide group at the carboxyl end.

## Table 1: Chemical and Physical Properties of L-NAPNA

Property	Value	Reference
IUPAC Name	(2S)-2-amino-5-(nitrocarbamimidamido)-N-(4-nitrophenyl)pentanamide	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N <sub>7</sub> O <sub>5</sub>	[1][3]
Molecular Weight	339.31 g/mol	[3]
SMILES String	<chem>O=C(NC1=CC=C(--INVALID-LINK--=O)C=C1)--INVALID-LINK--CCCNC(N--INVALID-LINK--=O)=N</chem>	[3]
Melting Point	Not experimentally determined in the reviewed literature. A predicted pKa of 3.83 has been reported.	[4]
Solubility	Information on quantitative solubility is limited. It is known to be soluble in organic solvents.	

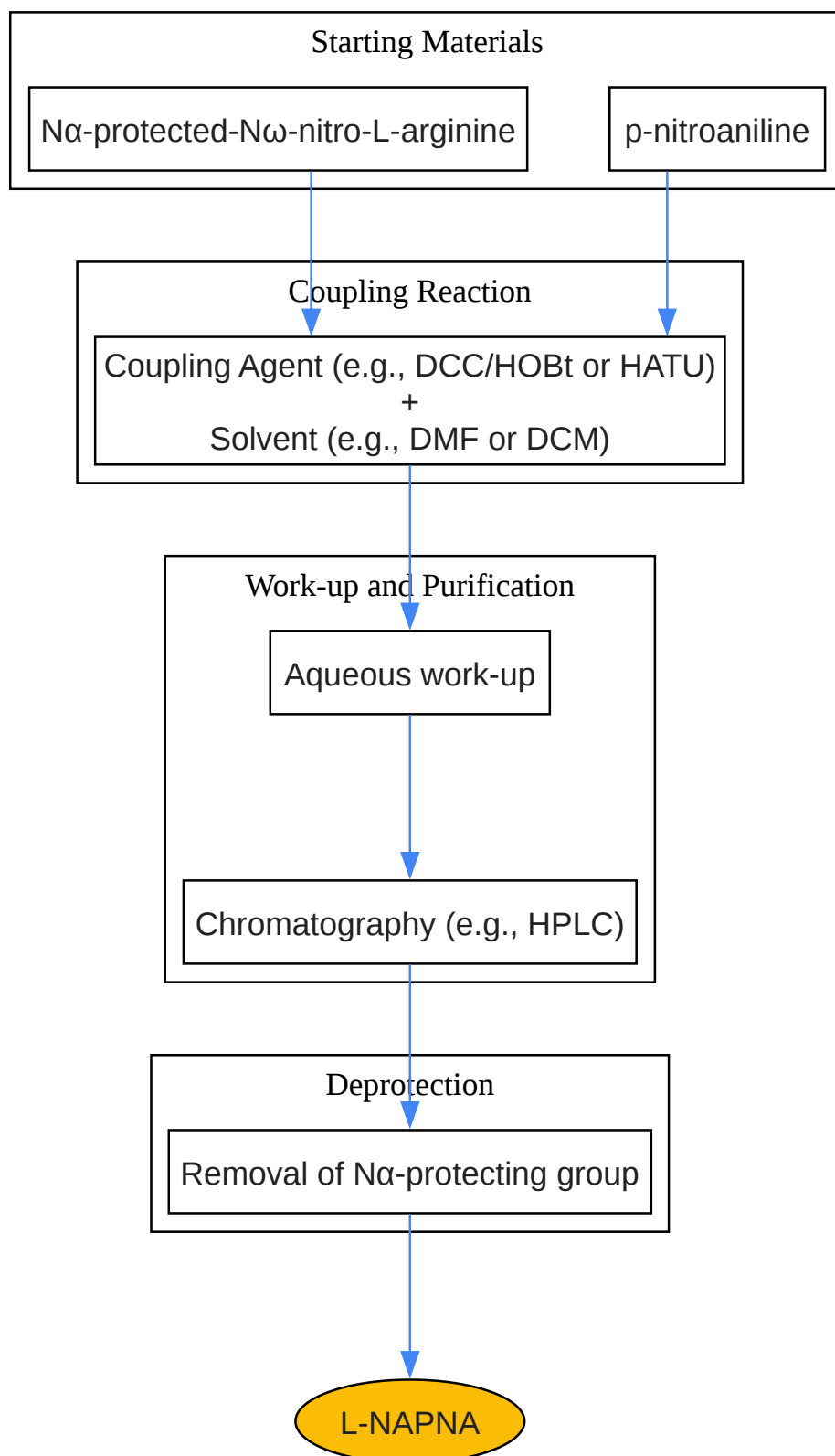
## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **L-NAPNA** are crucial for its application in research. While a specific, detailed protocol for **L-NAPNA** was not found in the reviewed literature, a general approach can be inferred from the synthesis of similar compounds like Benzoyl-L-arginine-p-nitroanilide.

## Synthesis

The synthesis of **L-NAPNA** likely involves the coupling of a protected N $\omega$ -nitro-L-arginine derivative with p-nitroaniline. A plausible synthetic route is outlined below. This protocol is based on established methods for peptide and amide bond formation.

Diagram 1: Proposed Synthesis Workflow for **L-NAPNA**



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Caption: Proposed workflow for the synthesis of **L-NAPNA**.

#### Methodology:

- Protection: The  $\alpha$ -amino group of N $\omega$ -nitro-L-arginine is protected with a suitable protecting group (e.g., Boc or Fmoc).
- Activation: The carboxyl group of the protected N $\omega$ -nitro-L-arginine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU.
- Coupling: The activated amino acid is then reacted with p-nitroaniline in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).
- Deprotection: The  $\alpha$ -amino protecting group is removed under conditions that do not affect the nitro group or the p-nitroanilide moiety.
- Purification: The final product is purified, typically by recrystallization or high-performance liquid chromatography (HPLC).

## Purification and Analysis

**Purification:** High-performance liquid chromatography (HPLC) is the method of choice for the purification of **L-NAPNA** and related compounds. A reverse-phase C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

**Analysis:** The identity and purity of **L-NAPNA** can be confirmed using a combination of analytical techniques:

- $^1\text{H-NMR}$  Spectroscopy: Provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the arginine backbone, the nitroguanidino group, and the p-nitrophenyl group.
- Mass Spectrometry: Determines the molecular weight of the compound and can provide structural information through fragmentation analysis.
- HPLC: Used to assess the purity of the compound.

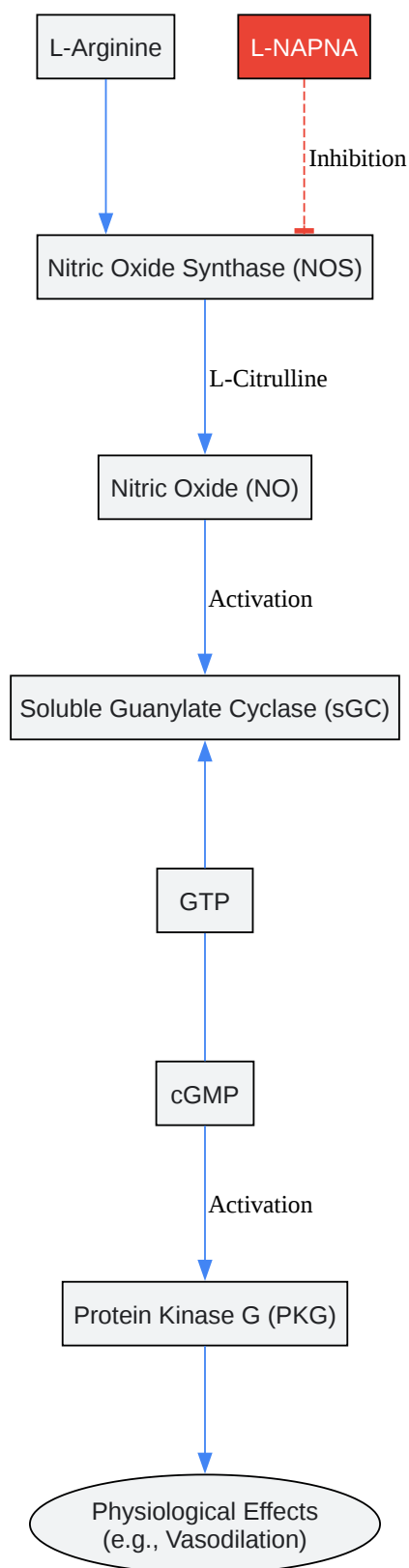
## Biological Activity and Signaling Pathways

**L-NAPNA** is a known inhibitor of nitric oxide synthase (NOS) with an  $IC_{50}$  of 1.4  $\mu\text{M}$ . NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. By inhibiting NOS, **L-NAPNA** disrupts the NO signaling pathway.

### Nitric Oxide Signaling Pathway Inhibition

The primary mechanism of action of **L-NAPNA** is the competitive inhibition of nitric oxide synthase. This prevents the conversion of L-arginine to L-citrulline and nitric oxide. The downstream effects of this inhibition include the modulation of cyclic guanosine monophosphate (cGMP) levels and intracellular calcium concentrations.

Diagram 2: **L-NAPNA** Inhibition of the Nitric Oxide Signaling Pathway



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Caption: Mechanism of **L-NAPNA** action on the NO/cGMP pathway.

#### Mechanism of Action:

- **NOS Inhibition:** **L-NAPNA** acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).
- **Reduced NO Production:** This inhibition leads to a decrease in the synthesis of nitric oxide.
- **Downstream Effects:** The reduction in NO levels prevents the activation of soluble guanylate cyclase (sGC), which in turn decreases the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).
- **Physiological Consequences:** The decrease in cGMP leads to reduced activation of protein kinase G (PKG), ultimately affecting various physiological processes such as vasodilation and neurotransmission.

## Impact on Intracellular Calcium Signaling

Studies on the related compound N $\omega$ -nitro-L-arginine have shown that NOS inhibition can influence intracellular calcium ( $[Ca^{2+}]_i$ ) levels. Inhibition of NO production can lead to vasoconstriction without a corresponding increase in  $[Ca^{2+}]_i$ , suggesting that NO may regulate vascular tone in a  $Ca^{2+}$ -independent manner. However, in other cell types, NOS inhibition has been shown to decrease resting cytosolic  $[Ca^{2+}]_i$  and enhance stress-induced increases in  $[Ca^{2+}]_i$ , potentially through modulation of the  $Na^+/Ca^{2+}$  exchanger. The precise effects of **L-NAPNA** on calcium signaling may be cell-type specific and require further investigation.

## Conclusion

**L-NAPNA** is a valuable tool for researchers studying the nitric oxide signaling pathway. Its ability to inhibit NOS allows for the investigation of the myriad of physiological and pathophysiological processes regulated by nitric oxide. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and its mechanism of action. Further research is warranted to fully elucidate its quantitative physical properties and its detailed interactions with various signaling cascades.

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